

5-Bromopyrimidine-2-carbonitrile: A Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: 5-Bromopyrimidine-2-carbonitrile

Cat. No.: B1268970

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CAS Number: 38275-57-9

This technical guide provides an in-depth overview of **5-Bromopyrimidine-2-carbonitrile**, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on the development of targeted therapeutics.

Core Compound Properties

5-Bromopyrimidine-2-carbonitrile is a versatile heterocyclic compound widely utilized as a pharmaceutical intermediate.^{[1][2]} Its structure, featuring a pyrimidine ring substituted with a bromo group at the 5-position and a nitrile group at the 2-position, offers multiple reactive sites for chemical modification.

Property	Value	Reference
Molecular Formula	C ₅ H ₂ BrN ₃	[3][4]
Molecular Weight	183.99 g/mol	[3]
Appearance	White to yellow crystalline solid	[2]
Melting Point	115-121 °C	[3]
Solubility	Slightly soluble in water	[2]
SMILES	<chem>N#Cc1ncc(Br)cn1</chem>	[3][4]
InChIKey	VPQICCOHFSGBMA- UHFFFAOYSA-N	[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to **5-Bromopyrimidine-2-carbonitrile** involves the reaction of 5-bromo-2-chloropyrimidine with a cyanide source.[1]

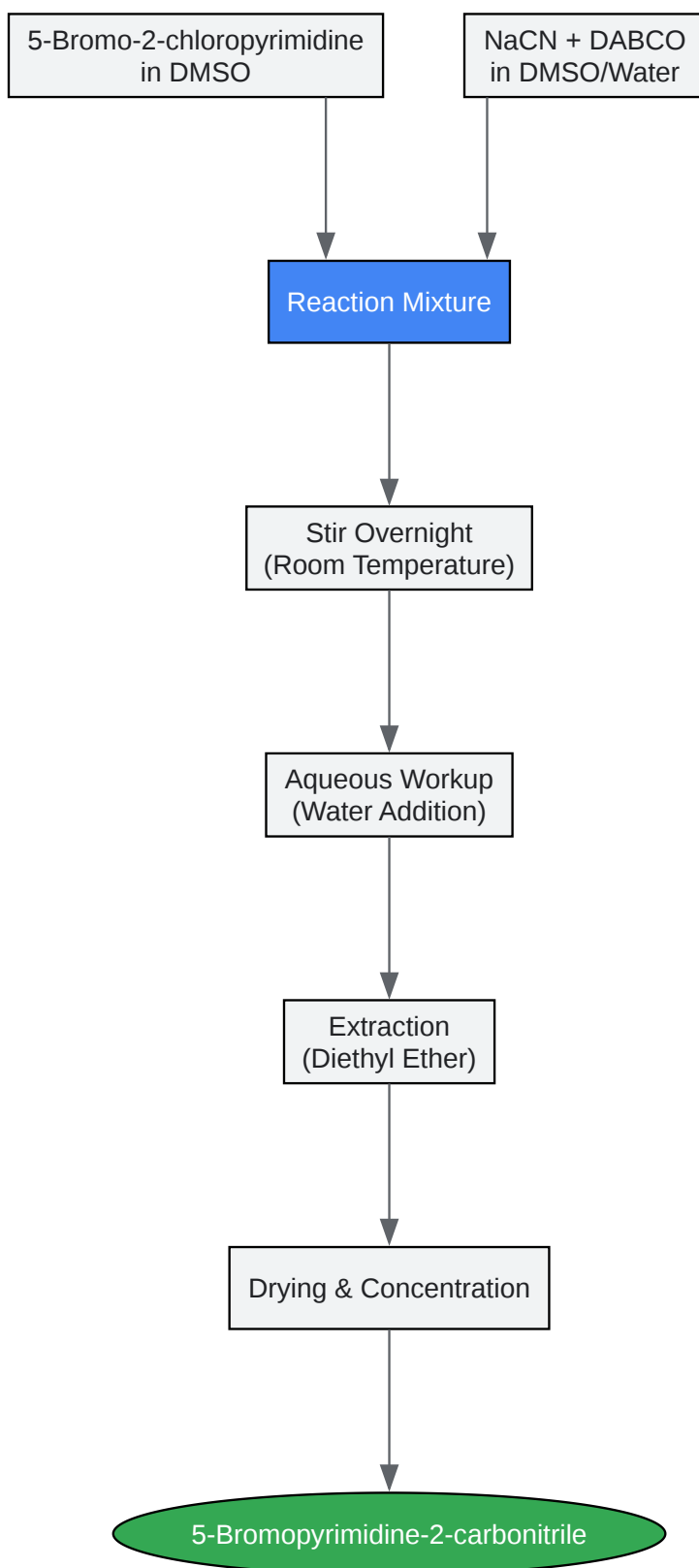
Experimental Protocol: Synthesis of 5-Bromopyrimidine-2-carbonitrile[1]

Materials:

- 5-Bromo-2-chloropyrimidine
- Sodium Cyanide (NaCN)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- A mixture of sodium cyanide (1.9 g, 38.83 mmol) and 1,4-diazabicyclo[2.2.2]octane (0.87 g, 7.77 mmol) in DMSO (10 mL) and water (20 mL) is prepared.
- A solution of 5-bromo-2-chloropyrimidine (7.51 g, 38.83 mmol) in DMSO (20 mL) is added to the mixture.
- The reaction mixture is stirred overnight at room temperature.
- Following overnight stirring, water (100 mL) is added to the mixture.
- The product is extracted with diethyl ether (3 x 100 mL).
- The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **5-Bromopyrimidine-2-carbonitrile** as a solid.



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Synthesis workflow for **5-Bromopyrimidine-2-carbonitrile**.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases. **5-Bromopyrimidine-2-carbonitrile** serves as a crucial starting material for the synthesis of various biologically active molecules, particularly in the realm of oncology.

Role as a Kinase Inhibitor Precursor

The pyrimidine core mimics the purine structure of ATP, enabling compounds derived from it to act as competitive inhibitors of kinases.^[5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The bromine atom on the **5-Bromopyrimidine-2-carbonitrile** ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[5]

Experimental Protocol: Suzuki-Miyaura Coupling^[7]

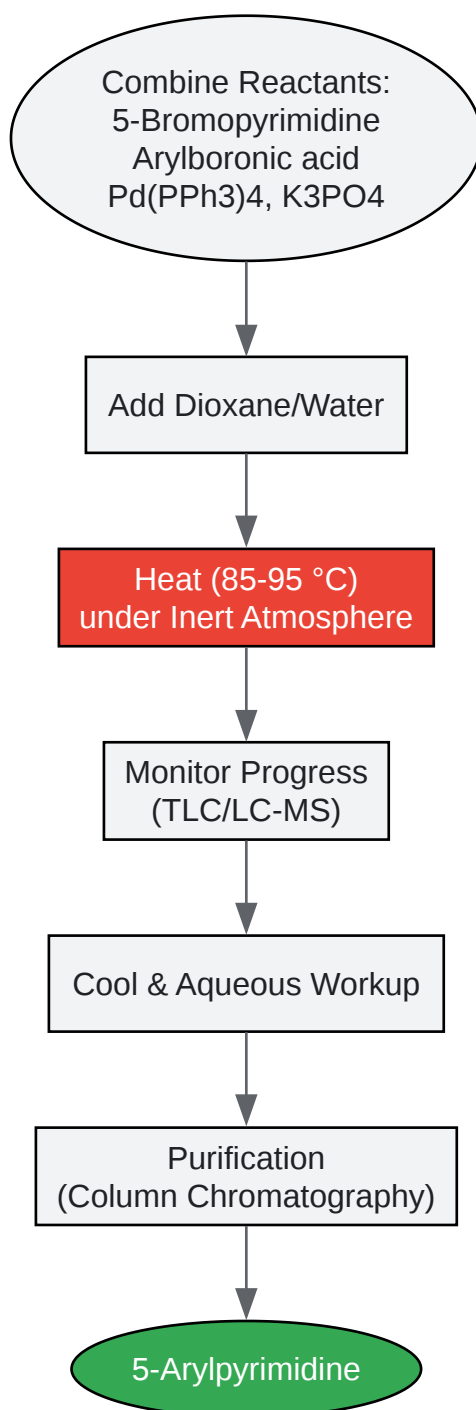
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 5-Bromopyrimidine (as a representative bromopyrimidine) with an arylboronic acid.

Materials:

- 5-Bromopyrimidine
- Arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Degassed water

Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
- Add a 4:1 mixture of 1,4-dioxane and degassed water.
- Stir the reaction mixture at 85-95 °C under the inert atmosphere.
- Monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.



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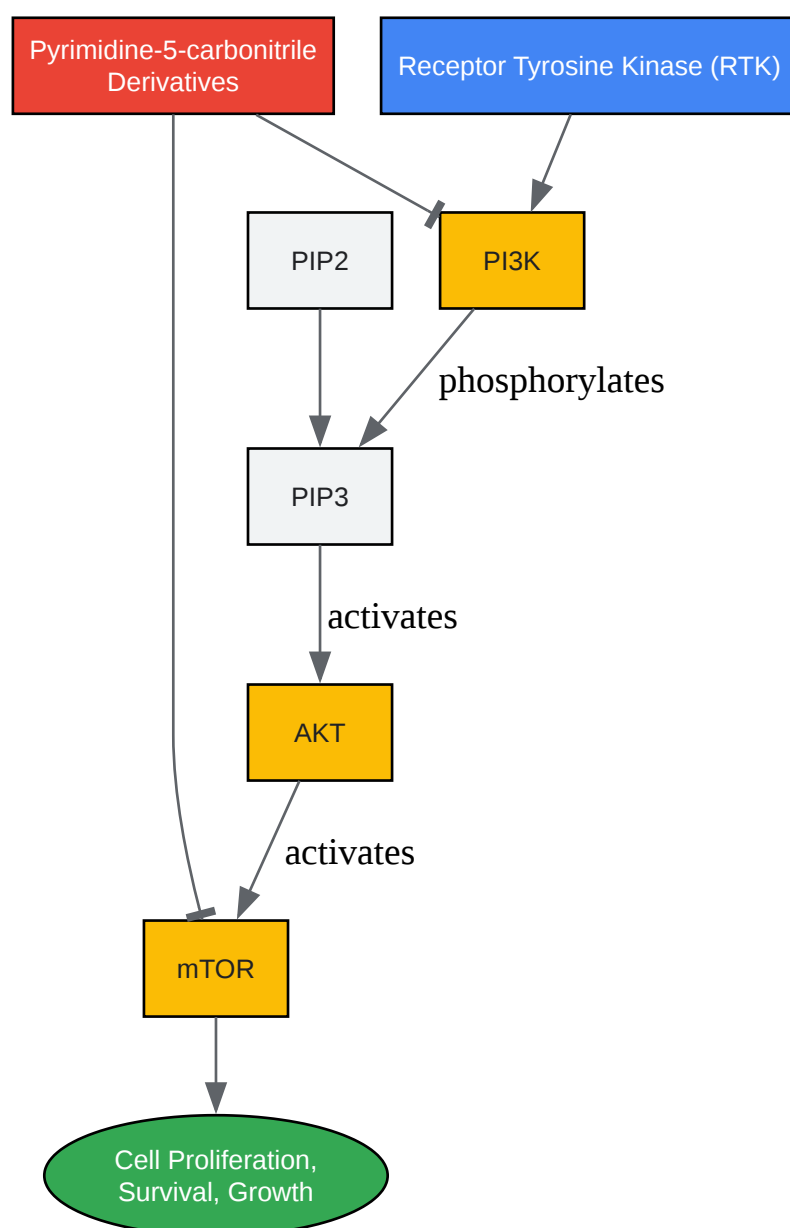
General workflow for Suzuki-Miyaura coupling.

Targeting Key Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.^[6] Its aberrant activation is a common event in many human cancers.^[7] Novel pyrimidine-5-carbonitrile derivatives have been developed that exhibit potent inhibitory activity against PI3K and mTOR, leading to apoptosis in cancer cells.^{[8][9]}



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